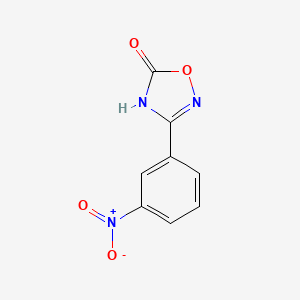

3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

説明

3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound featuring a 4,5-dihydro-1,2,4-oxadiazol-5-one core substituted at the 3-position with a 3-nitrophenyl group. Its molecular formula is C₈H₅N₃O₄, with a molecular weight of 207.14 g/mol (CAS: 24011-15-2) . The compound is commercially available through suppliers like Aaron Chemicals LLC and CymitQuimica, with applications in medicinal chemistry and organic synthesis due to its reactive oxadiazolone ring and electron-withdrawing nitro group .

The oxadiazolone scaffold is known for its stability under physiological conditions and versatility in forming hydrogen bonds, making it valuable in drug design . However, computational tools like the Jaguar program lack parameterization for this group, complicating theoretical studies of its acid-base behavior .

特性

IUPAC Name |

3-(3-nitrophenyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8-9-7(10-15-8)5-2-1-3-6(4-5)11(13)14/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXDLQHDPALXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the reaction of 3-nitrobenzohydrazide with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.

化学反応の分析

Types of Reactions

3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Cyclization: Various cyclization agents depending on the desired product.

Major Products

Reduction: 3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one.

Substitution: Products where the nitro group is replaced by nucleophiles.

Cyclization: More complex heterocyclic compounds.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles, including 3-(3-nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that certain oxadiazole derivatives had activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Potential as Anticancer Agents

Recent research highlights the potential of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells has been documented in several studies. For example, derivatives of 3-(3-nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one have shown efficacy in reducing tumor growth in animal models .

Materials Science

Synthesis of Functional Polymers

3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one serves as a precursor for synthesizing functional polymers with tailored properties. These polymers have applications in coatings and adhesives due to their enhanced thermal stability and mechanical strength .

Fluorescent Materials

The compound's unique structure allows it to be used in the development of fluorescent materials. Research indicates that incorporating this oxadiazole derivative into polymer matrices can yield materials with desirable optical properties for use in sensors and light-emitting devices .

Agricultural Chemistry

Pesticidal Properties

There is emerging evidence that 3-(3-nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one exhibits pesticidal activity against certain pests. Field studies have reported its effectiveness as an insecticide and fungicide, providing a potential alternative to traditional chemical pesticides.

Herbicidal Activity

Additionally, the compound has been evaluated for herbicidal properties. Laboratory tests suggest that it can inhibit the growth of specific weed species without adversely affecting crop plants . This dual functionality makes it a valuable candidate for integrated pest management strategies.

Case Studies

作用機序

The mechanism of action of 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and oxadiazole moieties. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 3-(3-nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can be compared to analogs with variations in substituents, ring systems, or electronic properties. Below is a detailed analysis:

Table 1: Comparative Analysis of 4,5-Dihydro-1,2,4-oxadiazol-5-one Derivatives

Key Findings from Comparative Studies

The chlorophenyl analog (3-(2-chlorophenyl)-...) demonstrates higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity :

- Derivatives with heteroaromatic substituents (e.g., thiophene) show enhanced binding to biological targets due to sulfur’s polarizability and π-π stacking capabilities .

- Boron-containing analogs (e.g., boronic esters) are valuable in medicinal chemistry for targeted drug delivery and catalytic applications .

Synthetic Utility :

- Brominated derivatives (e.g., 3-(7-bromo-1,3-dioxaindan-5-yl)-...) serve as intermediates in cross-coupling reactions, enabling the construction of complex molecules .

- The oxadiazolone core’s reactivity allows N-alkylation with alkyl halides or epoxides, expanding its utility in heterocyclic synthesis .

Computational Challenges :

- The lack of parameterization for the 4,5-dihydro-1,2,4-oxadiazol-5-one group in quantum chemistry programs (e.g., Jaguar) limits theoretical studies of its acid-base behavior compared to carboxyl or tetrazolyl groups .

生物活性

3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound notable for its potential biological activities. This compound features a nitrophenyl group attached to an oxadiazole ring, which is known for its diverse pharmacological properties. The investigation into its biological activity encompasses various areas including antimicrobial and anticancer effects.

- Molecular Formula : C₈H₅N₃O₄

- Molecular Weight : 207.14 g/mol

- CAS Number : 24011-15-2

Synthesis

The synthesis of 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the reaction of 3-nitrobenzohydrazide with ethyl chloroformate under basic conditions. This process results in the formation of the oxadiazole ring through cyclization reactions facilitated by bases like triethylamine in solvents such as dichloromethane .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. In studies evaluating various derivatives, 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one showed effectiveness against a range of pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial activity .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | TBD | Various Gram-positive and Gram-negative bacteria |

Anticancer Properties

The compound has also been studied for its anticancer potential. Preliminary investigations using cell lines have shown that oxadiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. Specific mechanisms may involve the modulation of pathways related to cell cycle regulation and apoptosis .

The mechanism by which 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitrophenyl and oxadiazole moieties interact with critical molecular targets such as enzymes or receptors involved in various biochemical pathways .

Study on Antimicrobial Activity

In a comparative study of several oxadiazole derivatives, it was found that those with nitro substitutions exhibited enhanced antimicrobial activity. For instance, derivative 7b displayed MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating a potent effect compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity Assessment

A library of oxadiazole derivatives was synthesized to evaluate their antiproliferative effects using the MTT assay. Results indicated that certain derivatives significantly inhibited cancer cell growth with IC50 values suggesting promising candidates for further development .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one?

The compound is typically synthesized via cyclocondensation reactions. For example, nitrile derivatives react with hydroxylamine under controlled conditions to form the oxadiazolone ring. Similar protocols involving nitrophenyl precursors have been optimized for related oxadiazoles, where temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) critically influence yield . X-ray crystallography and NMR spectroscopy are standard for structural confirmation .

Q. How can computational tools predict the pKa of the 4,5-dihydro-1,2,4-oxadiazol-5-one moiety?

The SPARC program uses quantitative structure-property relationship (QSPR) models to estimate pKa values based on electron density and substituent effects. For this moiety, SPARC calculates a pKa of 6.80, consistent with partial ionization (~78%) at physiological pH (7.4) . However, software like Jaguar lacks parameterization for this group, necessitating cross-validation with experimental data .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- X-ray diffraction (XRD): Resolves crystal packing and stereochemistry, as demonstrated for structurally analogous nitrophenyl-oxadiazoles .

- NMR spectroscopy: ¹H/¹³C NMR identifies substituent effects (e.g., nitro group deshielding).

- IR spectroscopy: Confirms carbonyl (C=O) and oxadiazole ring vibrations .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data be resolved?

Hybrid density functional theory (DFT) methods, such as B3LYP (which integrates exact exchange terms), improve agreement with experimental UV-Vis and NMR spectra . The Colle-Salvetti correlation-energy formula further refines electron density-based calculations, reducing deviations in vibrational frequencies . For contentious data, multi-method validation (e.g., comparing B3LYP, M06-2X, and MP2 results) is advised .

Q. What strategies optimize reaction yields for derivatives of this compound?

Design of Experiments (DoE) can systematically vary parameters (e.g., catalyst loading, solvent polarity). For example, microwave-assisted synthesis reduces reaction times for nitrophenyl-oxadiazoles by 50% compared to conventional heating . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) enhances purity (>95%) .

Q. How does ionization at physiological pH influence bioactivity studies?

At pH 7.4, the oxadiazolone moiety (pKa ≈ 6.80) is 78% ionized, enhancing solubility but potentially reducing membrane permeability. Computational tools like QikProp predict absorption parameters (e.g., logP, Caco-2 permeability) to guide analog design for improved bioavailability . In vitro assays should buffer solutions to mimic physiological ionization states .

Q. How can contradictions in proposed reaction mechanisms be addressed?

Kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁵N-tracing) clarify mechanistic pathways. For oxadiazole formation, DFT-based transition state modeling identifies rate-limiting steps (e.g., nucleophilic attack on nitrile groups), which can be validated via Arrhenius plots . Discrepancies in activation energies may arise from solvent effects, requiring implicit/explicit solvation models in simulations .

Methodological Considerations

- Spectral Validation: Always cross-reference computed IR/NMR spectra with experimental data, adjusting for solvent and temperature effects .

- Ionization in Bioassays: Use phosphate-buffered saline (PBS) at pH 7.4 to replicate physiological conditions .

- Synthetic Optimization: Prioritize green chemistry principles (e.g., aqueous reactions, recyclable catalysts) to enhance sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。